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Compound of Interest

Compound Name: 4-(2-Chloroethoxy)benzaldehyde

Cat. No.: B1329871

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(2-
Chloroethoxy)benzaldehyde, a valuable intermediate in organic synthesis and drug
discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for
their acquisition.

Chemical Structure and Properties
e |[UPAC Name: 4-(2-Chloroethoxy)benzaldehyde

e Molecular Formula: CoHoClO2[1][2]

e Molecular Weight: 184.62 g/mol [1][2]

« CAS Number: 54373-15-8[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-(2-
Chloroethoxy)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: *H NMR Spectroscopic Data

Chemical Shift ()

Multiplicity Integration Assignment
ppm
9.89 S 1H -CHO
7.85 d 2H Ar-H (ortho to -CHO)
7.02 d 2H Ar-H (ortho to -O)
4.33 t 2H -OCHz-
3.88 t 2H -CH2CI

Data sourced from typical values for similar structures and may vary slightly based on solvent

and instrument.

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (6) ppm

Assignment

190.7 C=0 (Aldehyde)
163.7 Ar-C (para to -CHO)
132.1 Ar-C (ortho to -CHO)
130.0 Ar-C (ipso)
114.9 Ar-C (ortho to -O)
68.4 -OCHa-
41.5 -CH2Cl

Source: Publicly available spectral data.[1]

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

C-H stretch (aromatic and

~2900-3100 Medium

aliphatic)
~2820, ~2720 Medium C-H stretch (aldehyde)
~1700 Strong C=0 stretch (aldehyde)[3]
~1600, ~1580 Strong C=C stretch (aromatic)
~1250 Strong C-O stretch (aryl ether)
~650-750 Strong C-Cl stretch

Source: Vapor Phase IR Spectrum.[1] Characteristic aldehyde and aromatic C=C stretches are
observed between 1500-1600 cm~2.[3]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (GC-MS)

m/z Relative Intensity Assignment

[M]* (corresponding to 3°Cl

184 ~40% )
isotope)
M+2]* (corresponding to 37Cl
186 ~13% [ I"( P g
isotope)
121 100% [M - OCH2CH2CI]* or [C7HsO]*

Source: NIST Mass Spectrometry Data Center.[1] Predicted monoisotopic mass is 184.02911
Da.[4]

Experimental Protocols

The data presented were obtained using standard spectroscopic techniques as outlined below.

NMR Spectroscopy
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A sample of 4-(2-Chloroethoxy)benzaldehyde was dissolved in a deuterated solvent, typically
chloroform-d (CDCls), and transferred to a 5 mm NMR tube. *H and 3C NMR spectra were
acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for 1H).
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an
internal standard.

IR Spectroscopy

The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.
For a solid sample, a small amount of the compound was mixed with potassium bromide (KBr)
and pressed into a thin pellet. Alternatively, a thin film of the compound was cast on a salt plate
(e.g., NaCl or KBr). The spectrum was recorded over a typical range of 4000-400 cm~1.

Mass Spectrometry

Mass spectral data was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS)
system. A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or
ethyl acetate) was injected into the GC. The compound was separated from the solvent and
any impurities on a capillary column and then introduced into the mass spectrometer. Electron
ionization (EI) was used to generate charged fragments, which were then separated by their
mass-to-charge ratio (m/z).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-(2-Chloroethoxy)benzaldehyde.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b1329871?utm_src=pdf-body
https://www.benchchem.com/product/b1329871?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Analysis Data Processing & Interpretation
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 4-(2-
Chloroethoxy)benzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1329871#spectroscopic-data-of-4-2-
chloroethoxy-benzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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